REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH3:10][N:11]=[C:12]=[O:13]>C(OC(=O)C)C>[Cl:9][C:4]1[CH:3]=[C:2]([NH:1][C:12]([NH:11][CH3:10])=[O:13])[CH:7]=[CH:6][C:5]=1[OH:8]
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Name
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|
Quantity
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21.5 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C=C1)O)Cl
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C(C)OC(C)=O
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Name
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|
Quantity
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18.6 g
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Type
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reactant
|
Smiles
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CN=C=O
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Type
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CUSTOM
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Details
|
The solution is stirred for one hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=CC1O)NC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |